molecular formula C16H22FN5O2 B2702271 1-(1-(3-Fluorophenyl)-5-oxopyrrolidin-3-yl)-3-(4-methylpiperazin-1-yl)urea CAS No. 894035-53-1

1-(1-(3-Fluorophenyl)-5-oxopyrrolidin-3-yl)-3-(4-methylpiperazin-1-yl)urea

Cat. No.: B2702271
CAS No.: 894035-53-1
M. Wt: 335.383
InChI Key: PJLOAZVXIZKGAO-UHFFFAOYSA-N
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Description

1-(1-(3-Fluorophenyl)-5-oxopyrrolidin-3-yl)-3-(4-methylpiperazin-1-yl)urea is a complex organic compound that has garnered significant interest in various fields of scientific research This compound is characterized by its unique structure, which includes a fluorophenyl group, a pyrrolidinone ring, and a piperazine moiety

Preparation Methods

The synthesis of 1-(1-(3-Fluorophenyl)-5-oxopyrrolidin-3-yl)-3-(4-methylpiperazin-1-yl)urea typically involves multi-step organic reactions. The synthetic route often begins with the preparation of the pyrrolidinone ring, followed by the introduction of the fluorophenyl group and the piperazine moiety. Common reaction conditions include the use of catalysts, solvents, and controlled temperatures to ensure the desired product yield and purity. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to achieve high efficiency and cost-effectiveness.

Chemical Reactions Analysis

1-(1-(3-Fluorophenyl)-5-oxopyrrolidin-3-yl)-3-(4-methylpiperazin-1-yl)urea undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where specific functional groups are replaced by other groups under suitable conditions.

    Hydrolysis: Hydrolysis reactions can break down the compound into its constituent parts using acidic or basic conditions.

Common reagents and conditions used in these reactions include organic solvents (eg, dichloromethane, ethanol), catalysts (eg, palladium on carbon), and controlled temperatures (eg, reflux conditions)

Scientific Research Applications

1-(1-(3-Fluorophenyl)-5-oxopyrrolidin-3-yl)-3-(4-methylpiperazin-1-yl)urea has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules for various purposes.

    Biology: It serves as a probe or ligand in biochemical assays to study protein-ligand interactions and enzyme activity.

    Medicine: The compound is investigated for its potential therapeutic properties, including its role as a drug candidate for treating specific diseases.

    Industry: It is utilized in the development of new materials and chemical processes, contributing to advancements in industrial chemistry.

Mechanism of Action

The mechanism of action of 1-(1-(3-Fluorophenyl)-5-oxopyrrolidin-3-yl)-3-(4-methylpiperazin-1-yl)urea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved in its mechanism of action may include signal transduction, metabolic regulation, and cellular responses, depending on the specific context of its use.

Comparison with Similar Compounds

When compared to similar compounds, 1-(1-(3-Fluorophenyl)-5-oxopyrrolidin-3-yl)-3-(4-methylpiperazin-1-yl)urea stands out due to its unique combination of structural features. Similar compounds may include:

    1-(3-Fluorophenyl)-5-oxopyrrolidin-3-yl derivatives: These compounds share the fluorophenyl and pyrrolidinone moieties but differ in other functional groups.

    Piperazine-based ureas: These compounds contain the piperazine moiety but may lack the fluorophenyl or pyrrolidinone groups.

    Fluorophenyl-substituted pyrrolidinones: These compounds have the fluorophenyl and pyrrolidinone groups but do not include the piperazine moiety.

Properties

IUPAC Name

1-[1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl]-3-(4-methylpiperazin-1-yl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22FN5O2/c1-20-5-7-21(8-6-20)19-16(24)18-13-10-15(23)22(11-13)14-4-2-3-12(17)9-14/h2-4,9,13H,5-8,10-11H2,1H3,(H2,18,19,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJLOAZVXIZKGAO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)NC(=O)NC2CC(=O)N(C2)C3=CC(=CC=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22FN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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